Prostaglandin F2beta

描述

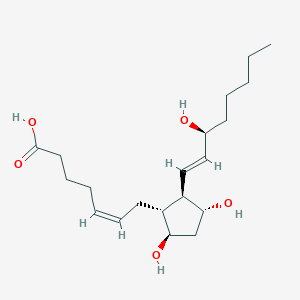

Prostaglandin F2β, also known as 9β,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-oic acid, is a stereoisomer of Prostaglandin F2α. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They have diverse hormone-like effects in animals. Prostaglandin F2β is less active than its α counterpart in terms of antifertility and bronchoconstrictor activities .

准备方法

Prostaglandin F2β can be synthesized through the free radical peroxidation of arachidonic acid. This process involves the formation of multiple isomers, including Prostaglandin F2β . The synthetic route typically involves the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry for the detection and analysis of the compound .

化学反应分析

Metabolic Degradation Pathways

PGF2β undergoes β-oxidation, a peroxisome-dependent process that shortens its carboxylic acid side chain. This is evidenced by studies in Zellweger syndrome patients (lacking functional peroxisomes), where impaired β-oxidation leads to elevated PGF2β levels .

Major metabolic steps:

- Chain shortening: Sequential removal of two-carbon units via peroxisomal β-oxidation enzymes.

- Conjugation: Glucuronidation or sulfation for renal excretion .

Cross-Reactivity and Assay Specificity

PGF2β shows minimal cross-reactivity (<0.04%) with antibodies targeting PGF2α, PGF2β (9α,11α), or 9β,11β-PGF2 in immunoassays . This specificity enables its quantification in complex biological matrices:

Analytical performance data (RIA):

| Parameter | Value |

|---|---|

| Detection range | 20 pg – 1 ng |

| Cross-reactivity (PGF2α) | <0.04% |

| Sample matrix | Brain, lung, intestinal tissue |

These assays confirm PGF2β is undetectable in baseline conditions but rises during pathological states like pentylenetetrazole-induced convulsions .

Biological Reactivity and Signaling

PGF2β binds to the prostaglandin F2α receptor (FP) but with altered efficacy compared to PGF2α. In human airways, it exhibits potent contractile activity (28–32× histamine potency in asthmatics) , mediated through:

- Calcium mobilization: Activation of FP receptors triggers PLC-IP3 pathways.

- Reactive oxygen species (ROS): PGF2β increases mitochondrial ROS in bovine corpora lutea, promoting mitophagy .

Comparative potency (guinea pig trachea):

| Compound | Relative Potency (vs PGD2) |

|---|---|

| PGF2β (9α,11β-PGF2) | 4.08 |

| PGF2α (9α,11α-PGF2) | 2.40 |

Oxidative and Synthetic Modifications

PGF2β participates in non-enzymatic oxidation, forming isoprostanes under free radical conditions . Synthetic routes include:

- Stereoselective reduction: Using chiral catalysts to convert PGD2 to PGF2β .

- Wittig reactions: For installing ω-side chain unsaturation .

Industrial synthesis challenges:

科学研究应用

2.1. Role in Reproductive Health

PGF2β is widely recognized for its luteolytic effects, which are essential in regulating the estrous cycle in animals. It is used to synchronize estrus in cattle and other livestock, enhancing reproductive efficiency.

| Application | Description |

|---|---|

| Estrus Synchronization | PGF2β induces luteolysis, facilitating timed breeding protocols in cattle. |

| Abortion Induction | Used in veterinary medicine to induce abortion in certain animal species. |

2.2. Cardiovascular Research

PGF2β has been studied for its effects on vascular smooth muscle cells, influencing vasoconstriction and blood pressure regulation.

| Application | Description |

|---|---|

| Blood Pressure Regulation | PGF2β influences vascular tone and plays a role in hypertension studies. |

| Vascular Remodeling | Investigated for its role in vascular smooth muscle cell proliferation. |

2.3. Inflammation and Pain Management

The compound is involved in inflammatory responses and has been researched for its potential therapeutic effects against pain and inflammation.

| Application | Description |

|---|---|

| Anti-inflammatory Effects | PGF2β modulates immune responses, making it a candidate for anti-inflammatory therapies. |

| Pain Management | Explored as a potential analgesic agent due to its effects on pain pathways. |

4.1. Estrus Synchronization in Cattle

A study demonstrated that administering PGF2β significantly improved synchronization rates compared to control groups without treatment. The conception rates were comparable between treated groups, indicating its efficacy in reproductive management.

4.2. Inflammatory Response Modulation

Research indicated that PGF2β administration reduced markers of inflammation in animal models subjected to stress conditions, highlighting its potential as an anti-inflammatory agent.

Pharmacological Properties

Prostaglandin F2beta exhibits important pharmacokinetic properties:

- Solubility : It is soluble in various solvents like ethanol and DMSO.

- Stability : PGF2β is stable under specific storage conditions, which is critical for its application in research and clinical settings.

作用机制

The mechanism of action of Prostaglandin F2β involves its interaction with specific G-protein-coupled receptors. These receptors mediate various physiological processes, including inflammation, cardiovascular homeostasis, and reproductive functions . Prostaglandin F2β promotes the expression of certain genes in cardiomyocytes, leading to cardiac growth and hypertrophy .

相似化合物的比较

Prostaglandin F2β is similar to other prostaglandins such as Prostaglandin F2α, Prostaglandin E2, and Prostaglandin D2. it is unique in its stereochemistry and specific biological activities. For instance, Prostaglandin F2β exhibits bronchodilating activity, whereas Prostaglandin F2α is more active in antifertility and bronchoconstrictor activities . Other similar compounds include 11β-Prostaglandin F2α and DK-Prostaglandin E2, which are also involved in various physiological processes .

生物活性

Prostaglandin F2beta (PGF2β) is a biologically active compound belonging to the family of prostaglandins, which are lipid compounds derived from arachidonic acid. This article will explore the biological activity of PGF2β, focusing on its mechanisms of action, receptor interactions, physiological effects, and relevant case studies.

Overview of this compound

PGF2β is known for its role in various physiological processes, including reproductive functions, inflammation, and smooth muscle contraction. It primarily exerts its effects through the activation of specific G protein-coupled receptors (GPCRs), particularly the FP receptor.

PGF2β interacts with the FP receptor, which is predominantly coupled to Gq proteins. This coupling leads to the activation of phospholipase C (PLC), resulting in increased intracellular calcium levels and subsequent physiological responses such as smooth muscle contraction and modulation of secretory activities.

Receptor Binding Affinity

Research indicates that PGF2β has a higher affinity for the FP receptor compared to other prostaglandin receptors. For instance, PGF2α exhibits approximately 12-fold higher affinity for the FP receptor than for the EP3 receptor, highlighting its selectivity and potential therapeutic applications .

Physiological Effects

The biological activities of PGF2β are diverse and include:

- Reproductive System : PGF2β plays a crucial role in regulating uterine contractions during labor and delivery. It is involved in luteolysis, the process by which the corpus luteum degenerates, leading to menstruation.

- Inflammation : PGF2β is implicated in inflammatory responses, promoting vasodilation and increasing vascular permeability. It can also stimulate the secretion of mucus in gastric tissues, providing a protective mechanism against gastric acid .

- Smooth Muscle Contraction : The compound induces contraction in various smooth muscle tissues, including those in the uterus and blood vessels, which can be beneficial in certain clinical scenarios such as postpartum hemorrhage treatment .

Case Study 1: Uterine Contractility

A study demonstrated that administration of PGF2β significantly enhances uterine contractility during labor. This effect was observed in both animal models and clinical settings where PGF2β was used to induce labor or manage postpartum hemorrhage .

Case Study 2: Gastric Mucus Secretion

In vitro experiments showed that PGF2β stimulates the release of hexose-containing mucins from rat gastric mucosa. This effect was dose-dependent and suggests a protective role against gastric injury . The study indicated that while PGF2β increased mucin secretion, it did not affect sialic acid-containing glycoproteins.

Data Table: Biological Effects of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Uterine Contraction | Increases contractility | Activation of FP receptors leading to calcium influx |

| Mucus Secretion | Stimulates gastric mucin release | Dose-dependent stimulation via GPCR activation |

| Inflammatory Response | Promotes vasodilation and permeability | Modulation of inflammatory mediators |

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-JZFBHDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859478 | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4510-16-1 | |

| Record name | PGF2β | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F2beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。